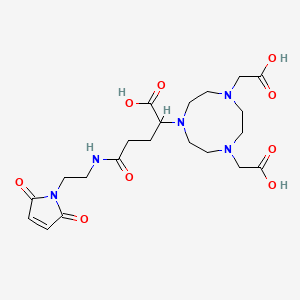

MMA-NODAGA

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUXYJQNMNJVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Maleimide-NODA-GA: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Maleimide-NODA-GA is a heterobifunctional chelator of significant interest in the fields of radiochemistry and drug development. It serves as a critical linker molecule, enabling the site-specific conjugation of proteins, peptides, and other biomolecules to radioactive metal ions, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. This guide provides a comprehensive technical overview of Maleimide-NODA-GA, including its synthesis, bioconjugation, and radiolabeling methodologies, intended for researchers, scientists, and professionals in drug development.

Core Components and Mechanism of Action

Maleimide-NODA-GA is comprised of two key functional moieties:

-

Maleimide Group: This chemical entity is highly reactive towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This specificity allows for the site-specific attachment of the chelator to a biomolecule, which is crucial for preserving its biological activity.

-

NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) Chelator: This macrocyclic ligand exhibits a high affinity and selectivity for trivalent metal ions, most notably ⁶⁸Ga. NODA-GA forms a stable coordination complex with ⁶⁸Ga under mild conditions, a critical feature for handling sensitive biomolecules. The resulting radiolabeled conjugate can then be used as a probe for PET imaging.

The strategic combination of these two components in a single molecule provides a powerful tool for the development of targeted radiopharmaceuticals.

Physicochemical Properties and Supplier Information

Quantitative data for Maleimide-NODA-GA is summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₁N₅O₉ | --INVALID-LINK-- |

| Molecular Weight | 497.51 g/mol | --INVALID-LINK-- |

| Purity | >90% to >96% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | -20°C, protected from light and moisture | --INVALID-LINK-- |

| Stability | 1 year at recommended storage | --INVALID-LINK-- |

Experimental Protocols

Synthesis of Maleimide-NODA-GA

General Synthetic Workflow:

A Technical Guide to the Synthesis and Characterization of Maleimide-NODA-GA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Maleimide-NODA-GA, a bifunctional chelator with significant applications in the labeling of peptides and antibodies. This document details the chemical properties, a generalized synthesis protocol, characterization methods, and its primary application in bioconjugation.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a chemical compound that combines the functionalities of a maleimide group and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator. The maleimide group provides a reactive site for covalent attachment to thiol groups present in molecules such as cysteine residues in proteins and peptides. The NODA-GA component is a powerful chelating agent, capable of stably binding with various metal ions, which is particularly useful in imaging and radiotherapy applications. This dual functionality makes Maleimide-NODA-GA a valuable tool in the development of targeted diagnostics and therapeutics.[1][2]

Physicochemical Properties

The key physicochemical properties of Maleimide-NODA-GA are summarized in the table below. These values are compiled from various commercial suppliers and provide a baseline for the handling and characterization of this compound.

| Property | Value | Reference |

| Chemical Name | 2,2'-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | [2] |

| Molecular Formula | C21H31N5O9 | [3] |

| Molecular Weight | 497.51 g/mol | [3] |

| Appearance | White powder | [2] |

| Purity | >90% to >96% (as specified by supplier) | [1][3] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

| Solubility | Soluble in DMSO or DMF |

Synthesis of Maleimide-NODA-GA

A plausible synthetic pathway is outlined below:

-

Protection of NODA-GA: The carboxylic acid groups of the NODA-GA precursor are typically protected to prevent side reactions.

-

Activation of the Glutaric Acid Arm: The free carboxylic acid on the glutaric acid arm of the NODA-GA derivative is activated, often by converting it to an active ester (e.g., N-hydroxysuccinimide ester).

-

Coupling with a Maleimide-Containing Amine: The activated NODA-GA is then reacted with an amine-containing maleimide derivative, such as N-(2-aminoethyl)maleimide, to form an amide bond.

-

Deprotection: The protecting groups on the NODA-GA chelator are removed to yield the final Maleimide-NODA-GA product.

-

Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC).[4]

Characterization of Maleimide-NODA-GA

The characterization of Maleimide-NODA-GA is crucial to confirm its identity and purity. Standard analytical techniques that would be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the final product.[2]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound and confirm its identity.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Experimental Protocol: Conjugation to Thiol-Containing Molecules

The primary application of Maleimide-NODA-GA is its conjugation to thiol-containing molecules, such as proteins and peptides. The following is a general protocol for this conjugation process.

Materials:

-

Maleimide-NODA-GA

-

Thiol-containing protein or peptide

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare Maleimide-NODA-GA Stock Solution: Dissolve Maleimide-NODA-GA in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare Protein/Peptide Solution: Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the thiol groups are in the form of disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein/peptide solution at a molar ratio of 10:1 to 20:1 (Maleimide-NODA-GA:protein). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

-

Purification: Remove the excess, unreacted Maleimide-NODA-GA and byproducts by size-exclusion chromatography or dialysis.

Applications in Drug Development

The ability of Maleimide-NODA-GA to specifically react with thiol groups makes it a valuable linker for attaching payloads to antibodies or other targeting proteins.[2] This has significant implications in the development of:

-

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is chelated by the NODA-GA moiety and the entire construct is attached to a tumor-targeting antibody via the maleimide group.

-

Radiopharmaceuticals: The NODA-GA can chelate a radioisotope for use in diagnostic imaging (e.g., PET or SPECT) or targeted radiotherapy. The maleimide allows for site-specific attachment to a targeting vector.

Conclusion

Maleimide-NODA-GA is a versatile bifunctional chelator that plays a crucial role in the development of targeted therapeutics and diagnostics. While detailed synthetic procedures are not widely published, a general understanding of its synthesis can be derived from related compounds. Its well-defined reactivity with thiol groups provides a robust method for the site-specific modification of proteins and peptides, enabling the creation of advanced bioconjugates for a range of applications in biomedical research and drug development.

References

Maleimide-NODA-GA Chelator for Radiometals: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of Maleimide-NODA-GA as a bifunctional chelator for radiometals. This guide covers the core principles of its use, detailed experimental protocols, and quantitative data to facilitate its integration into radiopharmaceutical development workflows.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional chelator that combines two key chemical functionalities: a maleimide group for covalent conjugation to biomolecules and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety for the stable chelation of radiometals. This combination allows for the site-specific labeling of antibodies, peptides, and other targeting vectors containing free thiol groups with diagnostic and therapeutic radionuclides.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. This specificity is crucial for creating well-defined bioconjugates. The NODA-GA chelator is renowned for its ability to form highly stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), under mild conditions compatible with sensitive biomolecules. These properties make Maleimide-NODA-GA a valuable tool in the development of targeted radiopharmaceuticals for applications in positron emission tomography (PET) imaging and radionuclide therapy.

Core Principles

Maleimide-Thiol Bioconjugation

The conjugation of Maleimide-NODA-GA to a biomolecule is achieved through a Michael addition reaction. The maleimide group contains an electrophilic double bond that readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5-7.5, which is advantageous for working with proteins and peptides that may be sensitive to more extreme pH conditions. At this pH, the reaction with other nucleophilic groups, such as amines, is minimal.

It is important to note that cysteine residues in proteins can exist as disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to cleave these bonds and generate free thiols for conjugation.

NODA-GA Chelation Chemistry

NODA-GA is a macrocyclic chelator based on a triazacyclononane ring, which provides a pre-organized cavity for binding metal ions. This structure leads to the formation of thermodynamically stable and kinetically inert complexes with radiometals like ⁶⁸Ga and ⁶⁴Cu. The chelation reaction is typically fast and can be performed at room temperature or with gentle heating, which helps to preserve the integrity of the conjugated biomolecule. The high stability of the resulting radiometal complex is critical to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and poor image quality.

Quantitative Data Summary

The following tables summarize key quantitative data for NODA-GA conjugates, providing insights into their performance characteristics.

Table 1: Radiolabeling Efficiency and Specific Activity

| Conjugate Type | Radiometal | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Specific Activity (MBq/µg) | Reference |

| NODAGA-Nanobody | ⁶⁴Cu | - | >95% | 0.11 - 0.15 | [1] |

| NODAGA-Peptide (UBI) | ⁶⁸Ga | >95% | >95% | - | [2] |

| NODAGA-Peptide (NGR) | ⁶⁸Ga | >95% | >98% | - | [3] |

| DOTA-GA-Tz | ⁶⁸Ga | ≥95% | ≥95% | 63-72 GBq/µmol | [4][5] |

| DOTA-GA-Tz | ⁶⁴Cu | ≥95% | ≥95% | 4-5 GBq/µmol | [4][5] |

Table 2: In Vivo Performance of ⁶⁸Ga-NODAGA Conjugates

| Conjugate | Model | Organ with Highest Uptake (excl. excretion) | Tumor Uptake (%ID/g or SUVmax) | Time Point | Reference |

| ⁶⁸Ga-NODAGA-PCA | Healthy Mouse | Kidneys | N/A | 90 min | [6] |

| ⁶⁸Ga-NODAGA-LM3 | NET Patients | Spleen, Kidneys, Liver | SUVmax: 74.6 ± 56.3 | 2 h | [7] |

| ⁶⁸Ga-NODAGA-c(NGR) | Tumor-bearing Mouse | Tumor | ~2.5 %ID/g | 1 h | [3] |

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol provides a general procedure for conjugating Maleimide-NODA-GA to a protein or peptide. Optimization may be required for specific biomolecules.

Materials:

-

Thiol-containing biomolecule (e.g., antibody, peptide)

-

Maleimide-NODA-GA (commercially available)

-

Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

-

Inert gas (e.g., nitrogen or argon)

-

Purification system (e.g., gel filtration column, HPLC, FPLC)

Procedure:

-

Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]

-

(Optional) Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds, add a 10-100-fold molar excess of TCEP. Flush the vial with inert gas, seal, and incubate at room temperature for 20-30 minutes.

-

Preparation of Maleimide-NODA-GA Stock Solution: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the biomolecule solution to achieve a 10-20-fold molar excess of the chelator.

-

Flush the reaction vial with inert gas, seal tightly, and mix thoroughly.[8]

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.

-

Purification: Remove excess, unreacted Maleimide-NODA-GA and other small molecules using a suitable purification method such as gel filtration, dialysis, or HPLC.[8]

-

Storage: Store the purified NODA-GA-conjugated biomolecule at 2-8°C for short-term use (up to 1 week) or at -20°C or -80°C for long-term storage. The addition of stabilizers like BSA may be beneficial.

Protocol 2: Radiolabeling of NODA-GA-Conjugate with Gallium-68 (⁶⁸Ga)

Materials:

-

NODA-GA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

Heating block or water bath

-

Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

In a reaction vial, add the NODA-GA-conjugated biomolecule dissolved in a suitable buffer.

-

Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.

-

Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[4][5]

-

Incubate the reaction mixture at an elevated temperature (e.g., 45°C) for 10 minutes.[4][5] Note: some NODA-GA conjugates can be labeled efficiently at room temperature.

-

After incubation, allow the reaction to cool to room temperature.

-

Perform quality control to determine the radiochemical purity.

Protocol 3: Radiolabeling of NODA-GA-Conjugate with Copper-64 (⁶⁴Cu)

Materials:

-

NODA-GA-conjugated biomolecule

-

⁶⁴CuCl₂ solution

-

Heating block or water bath (optional, often performed at room temperature)

-

Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

-

In a reaction vial, add the NODA-GA-conjugated biomolecule.

-

Add the ⁶⁴CuCl₂ solution to the vial.

-

Adjust the pH to approximately 6 using a suitable buffer.[1]

-

Incubate the reaction mixture at room temperature for 30 minutes.[1]

-

Perform quality control to determine the radiochemical purity.

Protocol 4: Quality Control of the Radiolabeled Conjugate

Instant Thin-Layer Chromatography (iTLC):

-

Spot a small aliquot of the reaction mixture onto an iTLC strip.

-

Develop the strip using an appropriate mobile phase (e.g., 10% ammonium acetate:methanol (3:7)).[9]

-

The radiolabeled conjugate will remain at the origin, while free radiometal will move with the solvent front.

-

Analyze the strip using a radio-TLC scanner to determine the percentage of incorporated radioactivity.

High-Performance Liquid Chromatography (HPLC):

-

Inject an aliquot of the reaction mixture onto a suitable HPLC column (e.g., reverse-phase C18).

-

Elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the eluate with a UV detector and a radioactivity detector.

-

Compare the retention time of the radiolabeled product with that of the unlabeled conjugate to confirm identity and determine radiochemical purity.

Visualizations

References

- 1. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iEDDA Conjugation Reaction in Radiometal Labeling of Peptides with 68Ga and 64Cu: Unexpected Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Prospective, Randomized, Double-Blind Study to Evaluate the Safety, Biodistribution, and Dosimetry of 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Maleimide-NODA-GA Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying Maleimide-NODA-GA bioconjugation. This powerful technique is pivotal in the development of targeted radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging. The guide details the core chemistry, experimental protocols, and quantitative data to enable researchers to effectively utilize this bioconjugation strategy.

Core Principles of Maleimide-NODA-GA Bioconjugation

Maleimide-NODA-GA serves as a bifunctional linker, ingeniously designed to first covalently attach to a biomolecule of interest and then to chelate a radioisotope. This dual functionality is central to its utility in creating targeted imaging agents.

The Maleimide-Thiol Reaction: The conjugation of the linker to a biomolecule, such as a peptide or antibody, is achieved through the highly specific and efficient reaction between a maleimide group and a thiol (sulfhydryl) group.[1] Thiols are naturally present in the amino acid cysteine, which can be found in proteins and peptides. The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring.[] This forms a stable thioether bond, covalently linking the NODA-GA chelator to the biomolecule.[1][3] This reaction is highly selective for thiols over other functional groups like amines at a physiological pH range of 6.5 to 7.5.[1]

NODA-GA Chelation: NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are commonly used in PET imaging.[4] The NODA-GA macrocycle forms a stable coordination complex with the radiometal, securely holding it within its structure. This high stability is crucial to prevent the in vivo release of the radioisotope, which could lead to off-target radiation exposure.[5]

Quantitative Data on Bioconjugation and Radiolabeling

The efficiency of both the bioconjugation and radiolabeling steps is critical for the successful production of a radiopharmaceutical. The following tables summarize key quantitative data gathered from various studies.

Table 1: Maleimide-Thiol Conjugation Reaction Parameters and Efficiency

| Parameter | Condition | Result | Reference |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity | [1] |

| Molar Ratio (Maleimide:Thiol) | 10:1 - 20:1 (recommended starting point) | Varies with biomolecule | [1] |

| Reaction Time | 2 hours to overnight | Dependent on temperature and reactants | [1][3] |

| Temperature | Room temperature or 4°C | Slower at lower temperatures | [1] |

| Conjugation Efficiency | Up to 98% | Dependent on specific conditions | [6] |

Table 2: ⁶⁸Ga Radiolabeling of NODA-GA Conjugates

| Parameter | Condition | Result | Reference |

| pH | 3.5 - 5.0 | Optimal for ⁶⁸Ga incorporation | [6][7] |

| Temperature | Room temperature to 95°C | Higher temperatures can increase efficiency for some conjugates | [6][7] |

| Reaction Time | 5 - 15 minutes | Rapid labeling is a key advantage | [6][7][8] |

| Radiochemical Yield | >95% | High incorporation of ⁶⁸Ga | [6][8] |

| Radiochemical Purity | >99% | After purification | [5][8] |

| Stability in Human Serum | >99% RCP up to 3 hours | High in vitro stability | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in Maleimide-NODA-GA bioconjugation and subsequent radiolabeling.

Protocol for Maleimide-NODA-GA Conjugation to a Thiol-Containing Biomolecule

This protocol outlines the steps for conjugating Maleimide-NODA-GA to a protein or peptide containing a free thiol group.

Materials:

-

Thiol-containing biomolecule (e.g., antibody, peptide)

-

Maleimide-NODA-GA

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[1][3]

-

Anhydrous DMSO or DMF

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[1][3]

-

Purification system (e.g., size-exclusion chromatography, HPLC)[]

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1]

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.[1]

-

-

Maleimide-NODA-GA Preparation:

-

Allow the vial of Maleimide-NODA-GA to warm to room temperature.

-

Prepare a stock solution (e.g., 10 mM) of Maleimide-NODA-GA in anhydrous DMSO or DMF.[1]

-

-

Conjugation Reaction:

-

Add the Maleimide-NODA-GA stock solution to the biomolecule solution. A molar excess of 10-20 fold of the maleimide reagent is a common starting point, but this should be optimized for each specific biomolecule.[1]

-

Flush the reaction vial with an inert gas and seal it tightly.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[1]

-

-

Purification:

-

Purify the resulting NODA-GA-conjugated biomolecule from excess Maleimide-NODA-GA and other reaction components using an appropriate method such as size-exclusion chromatography (e.g., PD-10 desalting column) or HPLC.[]

-

-

Storage:

Protocol for ⁶⁸Ga Radiolabeling of NODA-GA-Biomolecule Conjugate

This protocol describes the radiolabeling of the purified NODA-GA-conjugated biomolecule with Gallium-68.

Materials:

-

Purified NODA-GA-biomolecule conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)[9]

-

Purification system (e.g., C18 Sep-Pak cartridge)

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

⁶⁸Ga Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

-

-

Radiolabeling Reaction:

-

In a reaction vial, add the purified NODA-GA-biomolecule conjugate.

-

Add the sodium acetate buffer to adjust the pH to between 3.5 and 5.0.[6][7]

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

The reaction can often proceed efficiently at room temperature for 5-15 minutes.[6] For some conjugates, heating to 50-95°C for 5-15 minutes may improve the radiochemical yield.[7][8]

-

-

Purification:

-

Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

-

Visualizations

The following diagrams illustrate the key processes and relationships in Maleimide-NODA-GA bioconjugation.

Caption: Chemical reaction of Maleimide-NODA-GA with a thiol-containing biomolecule.

Caption: Workflow for preparing a ⁶⁸Ga-labeled antibody using Maleimide-NODA-GA.

Caption: Logical relationship of key parameters influencing bioconjugation efficiency.

References

- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 4. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiolabeling and PET–MRI microdosing of the experimental cancer therapeutic, MN-anti-miR10b, demonstrates delivery to metastatic lesions in a murine model of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Radiolabeling of a Human PD-L1 Nanobody via Maleimide–Cysteine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maleimide-NODA-GA for Peptide and Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-NODA-GA, a bifunctional chelator, for the site-specific labeling of peptides and antibodies. This document outlines the core chemistry, detailed experimental protocols, and data presentation to facilitate its application in research and drug development, particularly in the field of nuclear medicine and molecular imaging.

Introduction

Maleimide-NODA-GA is a key reagent in bioconjugation, enabling the attachment of the chelator NODA-GA to biomolecules. NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid) is a highly effective chelating agent for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with significant applications in Positron Emission Tomography (PET) imaging.[1] The maleimide functional group allows for covalent attachment to free sulfhydryl groups, which are typically found on cysteine residues within peptides and antibodies.[] This site-specific conjugation method is advantageous as it often preserves the biological activity of the labeled molecule.[]

This guide will detail the chemical principles of maleimide-thiol conjugation, provide step-by-step protocols for labeling peptides and antibodies with Maleimide-NODA-GA, and subsequent radiolabeling with ⁶⁸Ga.

The Chemistry of Maleimide-NODA-GA Conjugation

The labeling process occurs in two main stages: the conjugation of Maleimide-NODA-GA to the biomolecule and the subsequent chelation of a metallic radionuclide.

2.1. Maleimide-Thiol Conjugation

The conjugation of Maleimide-NODA-GA to a peptide or antibody relies on the Michael addition reaction between the maleimide group and a sulfhydryl group (-SH) from a cysteine residue.[3] This reaction is highly specific for thiols under mild conditions, typically at a pH range of 6.5-7.5, forming a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[4]

For proteins and antibodies that have cysteine residues forming disulfide bonds, a reduction step is necessary prior to conjugation to generate free sulfhydryl groups. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are effective and do not need to be removed before the conjugation step.

2.2. NODA-GA Chelation of Gallium-68

NODA-GA is a macrocyclic chelator that forms a stable complex with Gallium-68. The labeling with ⁶⁸Ga is typically rapid and can be performed under mild conditions, such as room temperature and a slightly acidic pH (around 3.5-4.5).[5][6] This makes it suitable for use with sensitive biomolecules. The resulting ⁶⁸Ga-NODA-GA complex is highly stable in vivo, which is crucial for obtaining high-quality PET images.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of Maleimide-NODA-GA to peptides and antibodies and the subsequent radiolabeling with ⁶⁸Ga.

3.1. Protocol 1: Conjugation of Maleimide-NODA-GA to a Peptide

This protocol outlines the steps for labeling a peptide containing a free cysteine residue.

Materials:

-

Peptide with a free cysteine residue

-

Maleimide-NODA-GA

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7-7.5)[7]

-

Anhydrous DMSO or DMF[8]

-

TCEP (tris(2-carboxyethyl)phosphine), if reduction of disulfide bonds is needed[7]

-

Inert gas (e.g., nitrogen or argon)

-

Purification system (e.g., HPLC, gel filtration)[7]

Procedure:

-

Peptide Preparation: Dissolve the peptide in degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]

-

(Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

-

Maleimide-NODA-GA Preparation: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the peptide solution while gently stirring or vortexing.[9]

-

Flush the reaction vial with an inert gas, seal tightly, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[9]

-

Purification: Purify the NODA-GA-conjugated peptide using a suitable method such as HPLC or gel filtration to remove unconjugated Maleimide-NODA-GA and other reagents.[7]

3.2. Protocol 2: Conjugation of Maleimide-NODA-GA to an Antibody

This protocol is adapted for larger proteins like antibodies.

Materials:

-

Antibody

-

Maleimide-NODA-GA

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)[10]

-

Anhydrous DMSO or DMF[9]

-

TCEP

-

Inert gas

-

Purification system (e.g., size-exclusion chromatography)[10]

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.

-

Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the antibody solution. Flush with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

-

Maleimide-NODA-GA Preparation: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.[9]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the antibody solution.[9]

-

Flush the reaction vial with an inert gas, seal tightly, and protect from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[9]

-

Purification: Purify the NODA-GA-conjugated antibody using a method such as size-exclusion chromatography to separate the conjugated antibody from unreacted Maleimide-NODA-GA.[10]

3.3. Protocol 3: Radiolabeling of NODA-GA-Conjugated Peptides/Antibodies with ⁶⁸Ga

This protocol describes the final step of radiolabeling.

Materials:

-

NODA-GA-conjugated peptide or antibody

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl

-

Sodium acetate solution (e.g., 1.25 M)[5]

-

HEPES buffer (e.g., 0.025 M, pH 4.0 and 2 M, pH 7.0)[5]

-

Sterile filter

Procedure:

-

Elution of ⁶⁸Ga: Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[5]

-

pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 by adding sodium acetate solution.[5][6]

-

Labeling Reaction: Add the NODA-GA-conjugated peptide or antibody (e.g., 7-10 nmol) in a suitable buffer (e.g., 0.025 M HEPES, pH 4.0) to the ⁶⁸Ga solution.[5]

-

Incubate the reaction mixture for 5-15 minutes at a temperature ranging from room temperature to 100°C, depending on the specific conjugate.[5][11]

-

Final pH Adjustment and Sterilization: Adjust the pH of the final radiolabeled product to 7.0 using a buffer like 2 M HEPES and pass it through a sterile filter.[5]

-

Quality Control: Perform quality control checks (e.g., radio-TLC or radio-HPLC) to determine the radiochemical purity. Labeling efficiencies of ≥95% are often achieved, which may obviate the need for further purification.[5]

Data Presentation

Quantitative data from the labeling procedures should be systematically recorded for reproducibility and comparison.

Table 1: Key Parameters for Maleimide-NODA-GA Conjugation

| Parameter | Peptides | Antibodies | Reference(s) |

| Biomolecule Concentration | 1-10 mg/mL | 1-10 mg/mL | ,[8] |

| Conjugation Buffer | PBS, Tris, HEPES | PBS, Tris, HEPES | [7],[10] |

| pH | 7.0-7.5 | 7.0-7.5 | ,[4] |

| Maleimide:Biomolecule Molar Ratio | 10:1 - 20:1 | 10:1 - 20:1 | [9] |

| TCEP Molar Excess (for reduction) | 10-100x | 10-100x | |

| Reaction Time | 2 hours at RT or overnight at 2-8°C | 2 hours at RT or overnight at 2-8°C | [9] |

| Solvent for Maleimide-NODA-GA | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF | [8],[9] |

Table 2: Key Parameters for ⁶⁸Ga Radiolabeling

| Parameter | Value | Reference(s) |

| ⁶⁸Ga Activity | 240–340 MBq | [5] |

| pH for Labeling | 3.5 - 4.5 | [5],[6] |

| Reaction Temperature | Room Temperature to 100°C | [5],[11] |

| Reaction Time | 5 - 15 minutes | [5] |

| Final pH of Product | ~7.0 | [5] |

| Typical Labeling Efficiency | ≥95% | [5] |

Visualizations

The following diagrams illustrate the key processes involved in Maleimide-NODA-GA labeling.

Caption: Maleimide-Thiol Conjugation Pathway.

Caption: ⁶⁸Ga Radiolabeling and Application Workflow.

Caption: Overall Experimental Workflow.

Conclusion

Maleimide-NODA-GA is a versatile and efficient tool for the site-specific labeling of peptides and antibodies. The robust chemistry of maleimide-thiol conjugation, coupled with the favorable radiolabeling characteristics of the NODA-GA chelator with ⁶⁸Ga, provides a reliable platform for the development of novel radiopharmaceuticals for PET imaging. The protocols and data presented in this guide offer a solid foundation for researchers to implement this technology in their own laboratories. Proper optimization of reaction conditions for each specific biomolecule is crucial for achieving high-quality, reproducible results.

References

- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]

- 11. repositorio.usp.br [repositorio.usp.br]

An In-Depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide.[1][2] This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision.[1][2] The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.[1][2]

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group.[3] The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity.[1] The functional group allows for covalent conjugation to the targeting biomolecule.[1] This guide provides a comprehensive overview of the core principles of bifunctional chelators, their application with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector. This relationship is crucial for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted therapy.

Caption: Logical diagram of a bifunctional chelator's role.

Types of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.[1]

-

Acyclic Chelators: These are open-chain molecules that can wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal binding kinetics, which facilitates rapid radiolabeling.[4] Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[5]

-

Macrocyclic Chelators: These are cyclic molecules with donor atoms pointing inwards to form a pre-organized cavity for the metal ion. Macrocyclic chelators typically form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal.[6][7] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[6][7]

Common Radionuclides and Their Chelators

The selection of a bifunctional chelator is intrinsically linked to the chosen radionuclide. Different radiometals have distinct coordination chemistries, requiring specific chelator frameworks for stable complexation.[1]

Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging.[5] The coordination chemistry of Ga(III) favors hexadentate chelators.[5]

| Chelator | Type | Stability Constant (log K) | Typical Radiolabeling Conditions | Radiolabeling Efficiency (%) |

| DOTA | Macrocyclic | ~21.3 | 95°C, 10-15 min, pH 4.0-5.0 | >95 |

| NOTA | Macrocyclic | ~31.1 | Room Temp, 5-10 min, pH 3.5-5.5 | >98 |

| HBED-CC | Acyclic | ~38.5 | Room Temp, 5 min, pH 4.0-4.5 | >95 |

Data compiled from multiple sources.[5][8]

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.[9] As a lanthanide, Lu(III) typically forms stable complexes with octadentate chelators.[2]

| Chelator | Type | Stability Constant (log K) | Typical Radiolabeling Conditions | Specific Activity (GBq/µmol) |

| DOTA | Macrocyclic | ~22.5 | 90-95°C, 20-30 min, pH 4.0-5.0 | 50-100 |

| DOTP | Macrocyclic | Not widely reported | 90-95°C, 20-30 min, pH 4.0-5.0 | Variable |

Data compiled from multiple sources.[2][4][10]

Zirconium-89 (⁸⁹Zr)

Zirconium-89 is a positron-emitting radionuclide with a relatively long half-life of 78.4 hours, which is well-suited for immuno-PET imaging with monoclonal antibodies that have slow pharmacokinetics.[2] The preferred chelator for ⁸⁹Zr is desferrioxamine (DFO), an acyclic hexadentate chelator.[11]

| Chelator | Type | Stability Constant (log K) | Typical Radiolabeling Conditions | Radiolabeling Efficiency (%) |

| DFO | Acyclic | ~37 | Room Temp, 60 min, pH 7.0-7.5 | >95 |

| DFO * | Acyclic | Not widely reported | Room Temp, 60 min, pH 7.0-7.5 | >95 |

Data compiled from multiple sources.[11]

Actinium-225 (²²⁵Ac)

Actinium-225 is an alpha-emitting radionuclide with a half-life of 9.9 days, making it a potent candidate for targeted alpha therapy.[12] The large ionic radius of Ac(III) presents a challenge for chelation, with DOTA showing suboptimal performance.[12] Macropa and PYTA have emerged as more suitable chelators.[12]

| Chelator | Type | Stability Constant (log K) | Typical Radiolabeling Conditions | Radiolabeling Efficiency (%) |

| DOTA | Macrocyclic | Not widely reported | 37-60°C, 30-60 min, pH 5.5 | Variable, often suboptimal |

| Macropa | Macrocyclic | Not widely reported | Room Temp, 5-10 min, pH 7.0 | >99 |

| PYTA | Macrocyclic | Not widely reported | 37°C, 15 min, pH 7.0 | >99 |

Data compiled from multiple sources.[12]

Experimental Protocols

The development of a radiopharmaceutical involves a series of well-defined experimental procedures. Below are detailed methodologies for the key steps.

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody using an NHS Ester

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer such as PBS.

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

-

-

Chelator Preparation:

-

Immediately before use, dissolve the BFC-NHS ester in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should not be stored in solution.[13]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the BFC-NHS ester solution to the antibody solution. A molar ratio of 5-20 fold excess of the chelator to the antibody is a common starting point.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Remove the unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

-

Collect the fractions containing the purified antibody-chelator conjugate.

-

-

Characterization:

-

Determine the protein concentration of the conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).

-

The number of chelators per antibody can be determined using various methods, including mass spectrometry or by radiolabeling with a known amount of radionuclide followed by activity measurement.

-

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide (e.g., DOTATATE) with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[14]

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 N HCl for elution

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

-

Heating block

-

Sterile water for injection (SWFI)

-

0.22 µm sterile filter

Procedure:

-

Generator Elution:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.

-

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

-

Radiolabeling:

-

Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.[14]

-

-

Final Formulation:

-

After incubation, allow the vial to cool to room temperature.

-

Add SWFI to achieve the desired final volume and radioactivity concentration.

-

Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

-

Protocol 3: Quality Control of a Radiolabeled Compound using Instant Thin-Layer Chromatography (ITLC)

ITLC is a rapid method to determine the radiochemical purity of a radiopharmaceutical.[15] This protocol describes a general procedure for analyzing a ⁹⁹ᵐTc-labeled radiopharmaceutical.[15]

Materials:

-

Radiolabeled compound

-

ITLC strips (e.g., silica gel impregnated glass fiber)

-

Developing solvent (e.g., saline for determining free pertechnetate, acetone for determining hydrolyzed-reduced technetium)

-

Developing tank

-

Radio-TLC scanner or gamma counter

Procedure:

-

Spotting:

-

Spot a small drop (1-2 µL) of the radiolabeled compound onto the origin line of an ITLC strip.

-

-

Development:

-

Place the ITLC strip in a developing tank containing the appropriate solvent, ensuring the origin is above the solvent level.

-

Allow the solvent to migrate up the strip until it reaches the solvent front.

-

-

Analysis:

-

Remove the strip from the tank and allow it to dry.

-

Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a gamma counter, or scan the entire strip using a radio-TLC scanner.

-

-

Calculation of Radiochemical Purity:

-

The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired radiolabeled compound. For example, for a ⁹⁹ᵐTc-labeled antibody, the labeled antibody remains at the origin (Rf = 0), while free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (Rf = 1).

-

Radiochemical Purity (%) = (Counts at origin / (Counts at origin + Counts at solvent front)) x 100

-

Protocol 4: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled compound in human serum over time.[16]

Materials:

-

Radiolabeled compound

-

Human serum

-

Incubator at 37°C

-

Method for separating the intact radiopharmaceutical from released radionuclide (e.g., ITLC, SEC-HPLC, or protein precipitation)

Procedure:

-

Incubation:

-

Add a small volume of the radiolabeled compound to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze the aliquot using a suitable method to determine the percentage of radioactivity still attached to the biomolecule. For example, ITLC can be used to separate the intact radiolabeled antibody (at the origin) from any released radiometal-chelate complex or free radiometal (which may migrate).

-

-

Data Interpretation:

-

Plot the percentage of intact radiopharmaceutical against time to determine the stability profile.

-

Visualizations of Pathways and Workflows

Somatostatin Receptor Signaling Pathway

Many radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE, target somatostatin receptors (SSTRs), which are overexpressed in neuroendocrine tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, thereby concentrating the radioactivity within the tumor cell.

Caption: Somatostatin receptor signaling and internalization.

Experimental Workflow for Radiopharmaceutical Production

The production of a radiolabeled antibody for clinical or preclinical use follows a stringent workflow to ensure quality and safety.

Caption: Workflow for radiolabeled antibody production.

Conclusion

Bifunctional chelators are at the heart of modern radiopharmaceutical chemistry, enabling the targeted delivery of radionuclides for both diagnostic and therapeutic purposes. The judicious selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective agents. A thorough understanding of the principles of chelation chemistry, coupled with robust and well-validated experimental protocols for conjugation, radiolabeling, and quality control, is essential for advancing the field of nuclear medicine. This guide provides a foundational framework for researchers and scientists working to develop the next generation of targeted radiopharmaceuticals.

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. harvest.usask.ca [harvest.usask.ca]

- 11. Versatile Bifunctional PYTA Derivatives for 225Ac Radiolabeling: A Comparison to Gold Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bidmc.org [bidmc.org]

- 13. www-pub.iaea.org [www-pub.iaea.org]

- 14. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

Maleimide-NODA-GA for PET Imaging: A Technical Guide

This technical guide provides a comprehensive overview of Maleimide-NODA-GA as a bifunctional chelator for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. It is intended for researchers, scientists, and drug development professionals working in the field of molecular imaging and radiopharmaceutical sciences.

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. A critical component in the design of these agents is the bifunctional chelator, which serves to stably bind a radionuclide to a targeting biomolecule. Maleimide-NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) represents a versatile platform for the development of ⁶⁸Ga-labeled PET tracers.

The maleimide group provides a reactive moiety for covalent conjugation to thiol-containing biomolecules, such as peptides and antibodies, through a stable thioether bond.[1][2] The NODA-GA chelator offers rapid and efficient complexation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) under mild conditions, a crucial advantage for working with sensitive biological vectors.[3] This combination allows for the straightforward development of targeted PET imaging agents.

Core Principles and Signaling Pathways

The fundamental principle behind the application of Maleimide-NODA-GA-based radiotracers is the specific targeting of a biomolecule of interest. Once conjugated to a targeting vector (e.g., an antibody or peptide), the resulting radiopharmaceutical is administered to the subject. The targeting moiety directs the distribution of the ⁶⁸Ga radionuclide to tissues or cells expressing the specific biological target. The emitted positrons from ⁶⁸Ga annihilate with surrounding electrons, producing two 511 keV gamma photons that are detected by the PET scanner, allowing for the three-dimensional mapping of the tracer's distribution.

Experimental Protocols

Detailed methodologies are crucial for the successful development and application of Maleimide-NODA-GA based radiopharmaceuticals. The following sections outline typical experimental protocols.

Conjugation of Maleimide-NODA-GA to Targeting Vectors

The conjugation process involves the reaction of the maleimide group of the chelator with a free thiol group on the targeting biomolecule.

Materials:

-

Maleimide-NODA-GA

-

Targeting vector (peptide or antibody with a free cysteine or engineered thiol group)

-

Phosphate buffered saline (PBS), pH 7.0-7.4

-

Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Protocol:

-

Dissolve the targeting vector in the reaction buffer.

-

If necessary, reduce any existing disulfide bonds in the targeting vector using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

Dissolve Maleimide-NODA-GA in the reaction buffer.

-

Add a molar excess (typically 5-20 fold) of Maleimide-NODA-GA to the targeting vector solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

Purify the resulting conjugate using an SEC column to remove unreacted Maleimide-NODA-GA.

-

Characterize the conjugate by methods such as mass spectrometry to determine the number of chelators per targeting molecule.

Radiolabeling with Gallium-68

The chelation of ⁶⁸Ga by the NODA-GA moiety is a critical step in preparing the final radiotracer.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

NODA-GA-conjugated targeting vector

-

Sodium acetate buffer (0.1 M, pH 4.0-5.0)

-

Sterile water for injection

-

C18 Sep-Pak cartridge for purification

-

Ethanol

-

Saline

Protocol:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add the NODA-GA-conjugated targeting vector (typically 10-50 µg) to a sterile reaction vial.

-

Add the sodium acetate buffer to the vial to adjust the pH to 4.0-5.0.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 5-15 minutes.[3]

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

In Vivo PET Imaging and Biodistribution Studies

Animal models are used to evaluate the in vivo performance of the newly developed radiotracer.

Protocol:

-

Anesthetize the animal model (e.g., mouse or rat).

-

Administer a defined amount of the ⁶⁸Ga-labeled tracer intravenously.

-

Perform dynamic or static PET scans at various time points post-injection.

-

After the final scan, euthanize the animal and collect major organs and tissues.

-

Weigh the tissues and measure the radioactivity using a gamma counter to determine the biodistribution, typically expressed as percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data

The following tables summarize typical quantitative data obtained for ⁶⁸Ga-labeled tracers utilizing NODA-GA and maleimide conjugation strategies, based on published literature for similar compounds.

Table 1: Radiolabeling and In Vitro Properties of ⁶⁸Ga-NODA-GA-based Tracers

| Parameter | Typical Value | Reference Compound | Citation |

| Radiochemical Yield | >95% | [⁶⁸Ga]NODAGA-RGD | [3] |

| Radiochemical Purity | >96% | [⁶⁸Ga]NODAGA-RGD | [3] |

| Molar Activity | 250 ± 68 GBq/µmol | [⁶⁸Ga]Ga-DM (DOTA-maleimide) | [4][5] |

| LogP (Octanol/Water) | -3.15 ± 0.08 | [⁶⁸Ga]Ga-DM (DOTA-maleimide) | [4][5] |

| In Vitro Stability (Saline, 2h) | >99% intact | [⁶⁸Ga]Ga-DM (DOTA-maleimide) | [4][6] |

| Albumin Binding | >70% (for albumin-binding variant) | [⁶⁸Ga]Ga-DM (DOTA-maleimide) | [5][6] |

Table 2: In Vivo Biodistribution Data of Representative ⁶⁸Ga-NODA-GA Conjugated Tracers (%ID/g)

| Organ | [⁶⁸Ga]Ga-NODAGA-RGD (60 min p.i.) | [⁶⁸Ga]Ga-(NOTA)n-anti-HER2 (sdAb) | [⁶⁸Ga]Ga-DM (DOTA-maleimide) (30 min p.i.) | Citation |

| Blood | 0.25 ± 0.04 | ~0.5 | 12.33 ± 1.37 | [3][4][7] |

| Heart | 0.13 ± 0.02 | ~0.5 | 3.45 ± 0.54 | [3][4][7] |

| Lungs | 0.22 ± 0.03 | ~0.5 | 3.98 ± 0.43 | [3][4][7] |

| Liver | 0.38 ± 0.07 | ~0.5 | 4.56 ± 0.78 | [3][4][7] |

| Spleen | 0.14 ± 0.02 | ~0.5 | 2.11 ± 0.34 | [3][4][7] |

| Kidneys | 1.33 ± 0.21 | High | 19.46 ± 6.92 (5 min p.i.) | [3][4][7] |

| Muscle | 0.12 ± 0.02 | ~0.5 | 1.54 ± 0.21 | [3][4][7] |

| Bone | 0.11 ± 0.02 | ~0.5 | 1.87 ± 0.33 | [3][4][7] |

| Tumor | 2.81 ± 0.54 (αvβ₃-positive) | 2.3 ± 1.0 | N/A | [3][7] |

Note: Data is compiled from different studies and direct comparison should be made with caution.

Applications in PET Imaging

The versatility of the Maleimide-NODA-GA platform allows for its application in various areas of PET imaging research and development.

-

Oncology: By conjugating Maleimide-NODA-GA to antibodies, antibody fragments, or peptides that target tumor-specific antigens or receptors (e.g., HER2, integrins), it is possible to develop PET tracers for tumor detection, staging, and monitoring therapy response.[3][7][8]

-

Immunology and Inflammation: Targeting inflammatory cell markers or receptors can enable the imaging of inflammatory processes in diseases such as myocarditis or atherosclerosis.[8]

-

Neurological Disorders: While less common due to the challenges of blood-brain barrier penetration, targeted peptides could potentially be used to image neuroreceptors or pathological protein aggregates.

-

Cardiovascular Disease: Tracers targeting markers of angiogenesis or thrombosis can be developed for imaging cardiovascular pathologies.[8]

-

In Vivo Albumin Binding: A ⁶⁸Ga-labeled maleimide derivative has been shown to covalently bind to serum albumin in vivo, enabling applications in blood pool and lymph node imaging.[4][5][6]

Conclusion

Maleimide-NODA-GA is a powerful and versatile bifunctional chelator for the development of ⁶⁸Ga-labeled radiopharmaceuticals for PET imaging. Its key advantages include a site-specific conjugation chemistry via the maleimide-thiol reaction and the rapid, efficient, and mild radiolabeling with ⁶⁸Ga afforded by the NODA-GA chelator. These features facilitate the creation of a wide range of targeted imaging agents with applications spanning oncology, immunology, and cardiovascular research. The straightforward protocols and favorable characteristics make Maleimide-NODA-GA an attractive tool for both preclinical and potentially clinical PET imaging research.

References

- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 3. [68Ga]NODAGA-RGD for imaging αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 68Ga-Labeled Maleimide for Blood Pool and Lymph PET Imaging through Covalent Bonding to Serum Albumin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 68Ga-Labeled Maleimide for Blood Pool and Lymph PET Imaging through Covalent Bonding to Serum Albumin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of [68Ga]Ga-NODAGA-RGD for PET Imaging of Rat Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

Maleimide-NODA-GA: A Technical Guide to a Key Bifunctional Chelator for Bioconjugation and Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Maleimide-NODA-GA. This bifunctional chelator is a critical tool in the development of targeted radiopharmaceuticals and other bioconjugates, enabling the site-specific attachment of the potent gallium-68 chelator, NODA-GA, to thiol-containing biomolecules such as peptides, antibodies, and nanoparticles.

Core Physicochemical Properties

Maleimide-NODA-GA, also known as Maleimide-NODAGA, combines the robust chelating capabilities of the 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, further functionalized with a glutaric acid (GA) linker, and the thiol-reactive maleimide group. This strategic design allows for the stable complexation of radiometals, particularly gallium-68, while providing a means for covalent attachment to biological vectors.

Table 1: Physicochemical Properties of Maleimide-NODA-GA

| Property | Value | Source/Comment |

| Chemical Name | 2,2'-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | Chematech[1] |

| Molecular Formula | C21H31N5O9 | Precise PEG[2] |

| Molecular Weight | 497.51 g/mol | Precise PEG[2] |

| Appearance | White to off-white solid/powder | Chematech[1] |

| Purity | >90% to >98% | Ruixibiotech, Precise PEG, TCI Chemicals[2][3][4] |

| Solubility | Limited in aqueous buffers; Soluble in DMSO and DMF | Inferred from the properties of maleimides and information from suppliers of similar compounds.[5] |

| Storage | -20°C, protected from light and moisture | Ruixibiotech[3] |

| Stability | The maleimide group is susceptible to hydrolysis, especially at higher pH. The maleimide-thiol conjugate can undergo retro-Michael reaction, but this can be mitigated.[6][7][8][9][10] | Inferred from the properties of maleimides and information from suppliers of similar compounds. |

Chelating Properties and Stability

The NODA-GA core of the molecule is a highly efficient chelator for various trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). The triaza-macrocycle provides a pre-organized cavity for the metal ion, leading to the formation of thermodynamically stable and kinetically inert complexes. This high stability is crucial for in vivo applications to prevent the release of the radiometal. While a specific binding constant (logK) for the ⁶⁸Ga-Maleimide-NODA-GA complex is not documented, the parent chelator NOTA is known to form a highly stable complex with Ga³⁺.

The stability of the maleimide-thiol linkage is a critical consideration. The resulting succinimidyl thioether bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to cleavage of the bioconjugate. However, the stability of this linkage can be enhanced. Hydrolysis of the succinimide ring in the conjugate renders it more resistant to cleavage.[8][9] Furthermore, when the maleimide reacts with an N-terminal cysteine of a peptide, a more stable thiazine structure can be formed.[6]

Experimental Protocols

Synthesis of Maleimide-NODA-GA

Diagram 1: Conceptual Synthesis Pathway of Maleimide-NODA-GA

Caption: Conceptual workflow for the synthesis of Maleimide-NODA-GA.

Bioconjugation to Thiol-Containing Biomolecules

This protocol describes a general method for conjugating Maleimide-NODA-GA to proteins or peptides containing free cysteine residues.

Materials:

-

Maleimide-NODA-GA

-

Protein/peptide with free thiol group(s)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein/peptide in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Maleimide-NODA-GA Solution Preparation: Prepare a stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF (e.g., 10 mM).

-

Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein solution to achieve a 10-20 fold molar excess of the chelator over the protein. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

Purification: Remove the excess, unreacted Maleimide-NODA-GA and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterization: Characterize the resulting conjugate using techniques such as mass spectrometry to determine the degree of labeling and HPLC to assess purity.

Diagram 2: Experimental Workflow for Bioconjugation

References

- 1. Maleimide-NODA-GA - www.chematech-mdt.com [chematech-mdt.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Maleimide-NODA-GA - Ruixibiotech [ruixibiotech.com]

- 4. Maleimide-NODAGA 1383792-89-9 | TCI AMERICA [tcichemicals.com]

- 5. scribd.com [scribd.com]

- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prolynxinc.com [prolynxinc.com]

- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

An In-depth Technical Guide to Maleimide-NODA-GA Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: The landscape of targeted molecular imaging and therapy is continually advancing, with a growing emphasis on theranostic agents that can both diagnose and treat diseases with high specificity. Among the key components of these agents are bifunctional chelators (BFCs), which securely bind a radioisotope and provide a reactive group for conjugation to a targeting biomolecule. Maleimide-NODA-GA and its analogs have emerged as a prominent class of BFCs, particularly for positron emission tomography (PET) imaging with Gallium-68 (⁶⁸Ga). This technical guide provides a comprehensive overview of Maleimide-NODA-GA derivatives, including their synthesis, key quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their application.

Core Concepts: The Structure and Function of Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional chelator comprised of three key moieties:

-

NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator forms highly stable complexes with trivalent metal ions, most notably ⁶⁸Ga. The NODA-GA backbone provides a pre-organized cavity that leads to rapid and efficient radiolabeling under mild conditions, a critical advantage given the short half-life of ⁶⁸Ga (68 minutes).

-

Maleimide: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This allows for the site-specific conjugation of the chelator to biomolecules, such as antibodies, antibody fragments, and peptides, which serve as targeting vectors to specific disease markers.

-

Linker: A linker or spacer molecule often connects the NODA-GA and maleimide moieties. This linker can be varied to optimize the physicochemical properties of the final conjugate, such as solubility, stability, and in vivo pharmacokinetics.

The combination of these components allows for the construction of highly specific and effective PET imaging agents. The targeting biomolecule directs the radiolabeled conjugate to the tissue of interest (e.g., a tumor), and the ⁶⁸Ga isotope emits positrons that can be detected by a PET scanner, providing a non-invasive, three-dimensional image of the target's location and extent.

Quantitative Data Summary

The following tables summarize key quantitative data for Maleimide-NODA-GA derivatives and their ⁶⁸Ga-labeled conjugates, compiled from various research publications.

Table 1: Synthesis and Radiolabeling of ⁶⁸Ga-NODAGA Conjugates

| Parameter | Value | Reference |

| Synthesis Yield of Maleimide-NOTA derivatives | Acceptable to very good chemical yields | [1][2] |

| Radiochemical Yield of ⁶⁸Ga-NODAGA-Peptides | >95% | [3] |

| Radiochemical Purity of ⁶⁸Ga-NODAGA-Peptides | >95% | [3] |

| Specific Activity of ⁶⁸Ga-NODAGA-Peptides | 18 ± 4 GBq/µmol | [4] |

| Radiolabeling Conditions | Room temperature, 5-15 minutes | [5][6] |

Table 2: In Vitro Stability and Binding Affinity

| Parameter | Condition | Value | Reference |

| Stability in Human Serum | 2 hours at 37°C | >95% | |

| Stability in Phosphate-Buffered Saline (PBS) | 2 hours at 37°C | >95% | [7] |

| IC₅₀ (Binding Affinity) of ⁶⁸Ga-NODAGA-RGD | αvβ₃ integrin | 4.7 ± 1.6 nM | [6] |

| IC₅₀ (Binding Affinity) of ⁶⁸Ga-NODAGA-SNA014 | Claudin 18.2 | 2.18 nM | [5] |

Table 3: In Vivo Biodistribution of ⁶⁸Ga-NODAGA Conjugates (%ID/g at 1 hour post-injection)

| Organ/Tissue | ⁶⁸Ga-NODAGA-RGD in M21 Tumor Xenografts | ⁶⁸Ga-NODAGA-NM-01 in HCC827 Tumor Xenografts | ⁶⁸Ga-NODAGA-SNA014 in AGS 18.2 Tumor Xenografts | Reference |

| Tumor | ~4.0 | 2.59 ± 0.65 | 15.57 ± 6.06 | [5][6] |

| Blood | ~0.3 | <1 | Not Reported | [6] |

| Liver | ~0.5 | <2 | Not Reported | [6] |

| Kidneys | ~2.0 | 113.11 ± 25.94 | 6.15 ± 0.90 | [5][6] |

| Muscle | ~0.2 | <1 | Not Reported | [6] |

| Tumor-to-Blood Ratio | 11 | >2.5 | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving Maleimide-NODA-GA derivatives.

Protocol 1: General Synthesis of Maleimide-Functionalized NOTA Derivatives

This protocol describes a general method for synthesizing mono- and bis-maleimide functionalized NOTA chelators.[1]

Materials:

-

(S)-p-SCN-Bn-NOTA or (S)-p-NH₂-Bn-NOTA

-

Ammonium trifluoroacetate maleimide derivative

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine

-

Acetic acid

-

High-performance liquid chromatography (HPLC) system

-

Liquid nitrogen

-

Lyophilizer

Procedure:

-

Preparation of the NOTA solution: Dissolve (S)-p-SCN-Bn-NOTA (e.g., 7.8 mg, 15 µmol) in anhydrous DMF (100 µL).

-

Addition of base: Add triethylamine (e.g., 8.5 µL, 60.8 µmol) to the NOTA solution.

-

Preparation of the maleimide solution: Dissolve the corresponding ammonium trifluoroacetate maleimide (15.8 µmol) in anhydrous DMF (100 µL).

-

Reaction: Add the maleimide solution dropwise to the NOTA solution. Incubate the reaction mixture at 25°C for 2 hours.

-

Quenching: Add acetic acid (e.g., 21 µL, 369 µmol) to the reaction mixture.

-

Purification: Fractionate the reaction mixture by HPLC.

-

Product isolation: Immediately shock-freeze the HPLC fractions containing the desired product with liquid nitrogen and lyophilize to obtain the final product.

Protocol 2: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol outlines the steps for conjugating a Maleimide-NODA-GA derivative to a protein or peptide containing a free cysteine residue.

Materials:

-

Thiol-containing protein/peptide (e.g., antibody)

-

Maleimide-NODA-GA derivative

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Inert gas (e.g., nitrogen or argon)

-